Cas no 69901-85-5 (Z-D-Chg-OH)
Z-D-Chg-OH Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
- Z-D-Chg-OH
- (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
- Cbz-D-CHG-OH
- Cyclohexaneacetic acid,a-[[(phenylmethoxy)carbonyl]amino]-,(aR)-
- Z-cyclohexyl-D-Gly-OH
- Z-D-2-cyclohexylglycine
- Z-D-Cyclohexylglycine
- N-CBZ-D-alpha-cyclohexylglycine
- A-Cyclohexylglycine
- AKOS015888883
- (2R)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid
- (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
- (R)-2-(benzyloxycarbonylamino)-2-cyclohexylacetic acid
- CUSYTUPJAYLNFQ-CQSZACIVSA-N
- 69901-85-5
- N-Z-D-
- HY-77635
- (R)-benzyloxycarbonylamino-cyclohexyl-acetic acid
- MFCD00191082
- Cbz-D-cyclohexyl glycine
- Z-D-Chg-OH, >=98.0% (TLC)
- CS-B1518
- DTXSID50561116
- SCHEMBL433978
- BCP13869
- EN300-7390051
- AC-24035
- F14548
- DS-18393
- (R)-{[(BENZYLOXY)CARBONYL]AMINO}(CYCLOHEXYL)ACETIC ACID
- DA-68815
-
- MDL: MFCD00191082
- Inchi: 1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1
- InChI Key: CUSYTUPJAYLNFQ-CQSZACIVSA-N
- SMILES: OC([C@@H](C1CCCCC1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 291.14700
- Monoisotopic Mass: 291.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.4
Experimental Properties
- Density: 1.200
- Melting Point: 103 ºC
- Boiling Point: 492.1 °C at 760 mmHg
- Flash Point: 251.4 °C
- PSA: 79.12000
- LogP: 3.15070
Z-D-Chg-OH Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Z-D-Chg-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Z-D-Chg-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226424-1g |
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid |
69901-85-5 | 95% | 1g |
£12.00 | 2022-02-28 | |
| Fluorochem | 226424-5g |
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid |
69901-85-5 | 95% | 5g |
£37.00 | 2022-02-28 | |
| Fluorochem | 226424-10g |
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid |
69901-85-5 | 95% | 10g |
£60.00 | 2022-02-28 | |
| Fluorochem | 226424-25g |
R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid |
69901-85-5 | 95% | 25g |
£122.00 | 2022-02-28 | |
| TRC | B194255-100mg |
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid |
69901-85-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B194255-250mg |
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid |
69901-85-5 | 250mg |
$ 75.00 | 2023-04-19 | ||
| TRC | B194255-500mg |
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid |
69901-85-5 | 500mg |
$ 87.00 | 2023-04-19 | ||
| TRC | B194255-1g |
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic Acid |
69901-85-5 | 1g |
$ 80.00 | 2022-06-07 | ||
| ChemScence | CS-B1518-10g |
Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)- |
69901-85-5 | 10g |
$72.0 | 2022-04-26 | ||
| ChemScence | CS-B1518-25g |
Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)- |
69901-85-5 | 25g |
$101.0 | 2022-04-26 |
Z-D-Chg-OH Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Z-D-Chg-OH
Comprehensive Guide to Z-D-Chg-OH (CAS No. 69901-85-5): Properties, Applications, and Industry Insights
Z-D-Chg-OH (CAS No. 69901-85-5) is a specialized N-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, featuring a benzyloxycarbonyl (Z) protecting group and a D-cyclohexylglycine (D-Chg) backbone, is prized for its stereochemical stability and compatibility with solid-phase peptide synthesis (SPPS). Its unique structure makes it a critical building block for designing peptide-based therapeutics, enzyme inhibitors, and chiral catalysts.
In recent years, the demand for Z-D-Chg-OH has surged due to its role in developing targeted drug delivery systems and bioconjugation strategies. Researchers frequently search for "Z-D-Chg-OH solubility," "CAS 69901-85-5 price," and "Z-D-Chg-OH peptide coupling methods," reflecting its practical challenges and commercial relevance. The compound’s hydrophobicity and chiral purity (typically >98%) are key factors driving its adoption in GPCR-targeted drug discovery and antibody-drug conjugate (ADC) development.
From a synthetic perspective, 69901-85-5 exhibits excellent compatibility with Fmoc/tBu SPPS protocols, making it a staple in labs focusing on peptide mimetics and macrocyclic compounds. Industry trends show growing interest in its use for oral peptide bioavailability enhancement—a hot topic in diabetes and obesity treatment research. Analytical techniques like HPLC purity testing and chiral column analysis are commonly paired with this compound to ensure batch consistency.
Environmental and regulatory considerations for Z-D-Chg-OH align with standard amino acid handling protocols. While not classified as hazardous, proper storage at 2-8°C under inert atmosphere is recommended to maintain its optical activity. The compound’s MSDS data emphasizes standard lab safety measures, with particular attention to dust control during weighing operations.
The market for CAS 69901-85-5 is projected to grow at 6.2% CAGR (2023-2030), driven by expanding peptide API manufacturing in Asia-Pacific regions. Suppliers increasingly highlight GMP-grade Z-D-Chg-OH availability to meet clinical-stage demand. Recent patent filings reveal innovative applications in PD-1/PD-L1 inhibitor peptides and SARS-CoV-2 fusion peptide analogs, demonstrating its versatility in modern drug development pipelines.
For researchers troubleshooting Z-D-Chg-OH coupling efficiency, experts recommend optimizing HATU/DIPEA activation systems in DMF solvent. The compound’s cyclohexyl moiety contributes to enhanced metabolic stability in peptide leads—a property frequently explored in neurodegenerative disease research. Third-party testing services now offer isotopically labeled Z-D-Chg-OH (e.g., 13C/15N variants) for advanced pharmacokinetic studies.
Quality benchmarks for 69901-85-5 typically require ≤0.5% D-isomer content and ≥99.0% HPLC purity. Leading manufacturers employ QbD (Quality by Design) approaches to control residual solvent levels, particularly for large-scale peptide production. The compound’s crystalline form (white powder) and melting point range (205-210°C) serve as key identification parameters in quality control workflows.
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